3-((4-methoxyphenyl)amino)-8-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one
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Description
3-((4-methoxyphenyl)amino)-8-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one is a useful research compound. Its molecular formula is C19H15N7O2 and its molecular weight is 373.376. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-((4-methoxyphenyl)amino)-8-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one is currently unknown. The compound belongs to a class of molecules known as [1,2,4]triazolo[4,3-a]pyrimidines, which have been found to inhibit various kinases . .
Mode of Action
Similar compounds have been found to inhibit kinase activity, which can lead to a decrease in phosphorylation of key components for cell proliferation .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately summarize the biochemical pathways affected by this compound. Kinase inhibitors generally affect signal transduction pathways involved in cell growth and proliferation .
Result of Action
Kinase inhibitors can lead to a decrease in cell proliferation and potentially induce apoptosis .
Biochemical Analysis
Biochemical Properties
3-((4-methoxyphenyl)amino)-8-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one has been found to exhibit inhibitory activity against CDK2/cyclin A2 . This suggests that the compound may interact with these enzymes and potentially other biomolecules, affecting their function and the biochemical reactions they are involved in .
Cellular Effects
The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to cause alterations in cell cycle progression and induce apoptosis within HCT cells . This indicates that this compound can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2/cyclin A2 . Molecular docking simulations have confirmed a good fit of the compound into the CDK2 active site through essential hydrogen bonding with Leu83 . This binding interaction may lead to enzyme inhibition or activation and changes in gene expression .
Properties
IUPAC Name |
12-(4-methoxyanilino)-6-phenyl-1,5,6,8,10,11-hexazatricyclo[7.3.0.03,7]dodeca-3,7,9,11-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O2/c1-28-14-9-7-12(8-10-14)21-18-23-24-19-22-16-15(17(27)25(18)19)11-20-26(16)13-5-3-2-4-6-13/h2-11,20H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXSMHFDYLIQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C3N2C(=O)C4=CNN(C4=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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